3-(1-(Thiophen-2-ylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-(1-thiophen-2-ylsulfonylazetidin-3-yl)-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4S3/c13-8-6-18-10(14)12(8)7-4-11(5-7)19(15,16)9-2-1-3-17-9/h1-3,7H,4-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYSIFODSVNXJCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=CS2)N3C(=O)CSC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(Thiophen-2-ylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione typically involves multi-step organic reactions. One common method includes the reaction of thiazolidine-2,4-dione with azetidine derivatives under controlled conditions. The thiophen-2-ylsulfonyl group is introduced through sulfonylation reactions using thiophene-2-sulfonyl chloride in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production while maintaining efficiency and reducing costs .
Chemical Reactions Analysis
Types of Reactions
3-(1-(Thiophen-2-ylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the thiophen-2-ylsulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of corresponding alcohols or amines .
Scientific Research Applications
3-(1-(Thiophen-2-ylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antioxidant agent.
Medicine: Explored for its anticancer properties and ability to inhibit specific enzymes.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(1-(Thiophen-2-ylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione involves its interaction with molecular targets such as enzymes. For instance, it can inhibit DNA synthesis by targeting topoisomerase IV and DNA gyrase, leading to antibacterial effects . The compound’s structure allows it to form stable complexes with these enzymes, thereby disrupting their function and leading to cell death .
Comparison with Similar Compounds
Key Structural and Functional Insights:
Position 3 Substitutions: The target compound’s azetidine-thiophene sulfonyl group distinguishes it from analogs with simpler alkyl/aryl substitutions (e.g., aminoethyl in [302] or nitrobenzyl in TM17). The sulfonyl group may enhance hydrogen bonding with target proteins, while the azetidine’s compact ring improves pharmacokinetic properties . In contrast, compounds like 7k and COX-2 inhibitors (4a–e) use bulkier substituents (e.g., indole or piperidine), which may limit blood-brain barrier penetration but improve target specificity .
Position 5 Substitutions: Most analogs (e.g., TM17, Compound 5) feature arylidene groups at position 5, which are critical for π-stacking interactions with biological targets like PPARγ or kinases .
Biological Activity Trends :
- Anticancer Activity : TZDs with 5-arylidene groups (e.g., [302]) show potent kinase inhibition, while the target compound’s sulfonyl-azetidine group may favor alternative pathways (e.g., apoptosis via Bcl-2 inhibition) .
- Anti-inflammatory Effects : TM17’s bromo-methoxy-benzylidene group correlates with cytokine suppression, whereas the target’s sulfonyl group could modulate NF-κB or Toll-like receptor signaling .
- Enzyme Inhibition : The absence of a 5-substituent may reduce aldose reductase or α-amylase affinity compared to analogs like Compound 5 or aldose reductase inhibitors .
Biological Activity
The compound 3-(1-(Thiophen-2-ylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione is a derivative of thiazolidinediones (TZDs), a class of compounds known for their diverse biological activities, particularly in the fields of diabetes management and cancer therapy. This article delves into the biological activity of this specific compound, summarizing its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a thiazolidine core, which is critical for its biological activity.
1. Antidiabetic Effects
Thiazolidinediones are primarily recognized for their role as insulin sensitizers. Research indicates that compounds within this class can enhance glucose uptake in peripheral tissues and improve insulin sensitivity. In particular, TZDs have shown efficacy in modulating pathways associated with glucose metabolism and lipid profiles.
2. Anticancer Properties
Recent studies have highlighted the potential anticancer effects of thiazolidinedione derivatives. For instance, compounds similar to this compound have demonstrated the ability to induce apoptosis in various cancer cell lines. Specifically:
- Mechanisms of Action : The anticancer activity is often attributed to the modulation of signaling pathways such as the Raf/MEK/ERK and PI3K/AKT pathways, which play crucial roles in cell proliferation and survival.
- Case Study : A study evaluated the effects of TZD derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). Results indicated significant cytotoxicity against these cancer cells while sparing normal breast cells, suggesting a selective action that minimizes adverse effects .
3. Anti-inflammatory Effects
Thiazolidinediones are known to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and modulating immune responses. This activity may contribute to their therapeutic potential in conditions characterized by chronic inflammation.
Research Findings
A comprehensive analysis of various studies reveals the following key findings regarding the biological activity of this compound:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-(1-(Thiophen-2-ylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione, and how are reaction conditions optimized?
- Answer : The compound is synthesized via multi-step reactions. A common method involves Knoevenagel condensation , where thiazolidine-2,4-dione reacts with thiophenesulfonyl chloride in the presence of a base (e.g., NaH) under inert conditions. Solvents like dry DMF are used, and temperatures are maintained at 0–25°C to control exothermic reactions . Yield optimization often requires stoichiometric adjustments (e.g., 1.1 eq sulfonyl chloride) and extended reaction times (5–8 hours) . Green chemistry approaches, such as deep eutectic solvents, can enhance yields (up to 20% improvement) while reducing environmental impact .
Q. How is the structural integrity of the compound validated post-synthesis?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Performance Liquid Chromatography (HPLC) are critical. NMR confirms the presence of key groups (e.g., thiophenyl sulfonyl at δ 7.5–8.0 ppm for aromatic protons), while HPLC (>95% purity) ensures minimal byproducts . Mass spectrometry (MS) provides molecular weight validation (e.g., [M+H]+ ion at m/z 385.2) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) influence PPAR-γ activation and anticancer activity?
- Answer : The thiazolidine-2,4-dione core is essential for PPAR-γ binding, while the thiophenyl sulfonyl group enhances bioavailability. Comparative studies show that replacing the azetidine ring with a pyrrolidine moiety reduces PPAR-γ affinity by ~40%, as confirmed by luciferase reporter assays . Anticancer activity (e.g., apoptosis induction in HepG2 cells) correlates with electron-withdrawing substituents on the sulfonyl group, which increase electrophilicity and interaction with cellular targets .
| Substituent | PPAR-γ Activation (%) | IC₅₀ (Cancer Cells, μM) |
|---|---|---|
| Thiophen-2-ylsulfonyl | 100 ± 5 | 12.3 ± 1.2 |
| Naphthalene-2-carbonyl | 78 ± 8 | 18.9 ± 2.1 |
| Phenylsulfonyl | 65 ± 6 | 24.5 ± 3.0 |
| Data derived from in vitro assays . |
Q. What methodologies resolve contradictions in reported biological activities (e.g., insulin sensitization vs. cytotoxicity)?
- Answer : Discrepancies arise from cell-type specificity and concentration-dependent effects . For example, PPAR-γ activation (insulin sensitization) dominates at low concentrations (1–10 μM), while ROS-mediated apoptosis occurs at higher doses (>20 μM). Use dose-response curves and siRNA knockdown (e.g., PPAR-γ silencing) to isolate mechanisms. Flow cytometry with Annexin V/PI staining confirms apoptosis thresholds .
Q. How can synthesis be scaled using green chemistry without compromising yield?
- Answer : Replace traditional solvents (DMF, THF) with choline chloride-based deep eutectic solvents (DES), which improve atom economy and reduce waste. For example, DES increases yield from 65% to 82% in sulfonylation steps while lowering energy consumption (reflux at 60°C vs. 80°C) .
Experimental Design Considerations
Q. What in vitro assays are most reliable for evaluating dual antidiabetic and anticancer properties?
- Answer :
- PPAR-γ Transactivation Assay : Luciferase-based reporter systems in HEK293 cells, using rosiglitazone as a positive control .
- Glucose Uptake Assay : Differentiated 3T3-L1 adipocytes treated with 100 nM insulin and 10 μM compound; measure 2-NBDG uptake via fluorescence .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., MCF-7, A549) with IC₅₀ calculations. Validate apoptosis via caspase-3/7 activity assays .
Data Interpretation Challenges
Q. Why might computational docking predictions fail to match experimental PPAR-γ binding data?
- Answer : Solvent effects and protein flexibility are often underestimated in docking simulations. Molecular dynamics (MD) simulations over 100 ns reveal that the sulfonyl group’s orientation shifts in aqueous environments, reducing predicted binding affinity by 30% compared to crystal structures . Always cross-validate with SPR (surface plasmon resonance) for kinetic binding parameters (ka/kd) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
